

(S)-(-)-2-Bromopropionic Acid: A Comprehensive Technical Guide for Chiral Synthesis

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Compound of Interest

Compound Name: (S)-(-)-2-Bromopropionic acid

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(S)-(-)-2-Bromopropionic acid is a valuable chiral building block extensively utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its stereospecific nature makes it a crucial intermediate for the enantioselective synthesis of complex molecules, ensuring the desired biological activity and minimizing off-target effects. This technical guide provides an in-depth overview of its properties, synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

(S)-(-)-2-Bromopropionic acid is a colorless to pale yellow liquid with a pungent odor.^[1] Its physical and chemical properties are critical for its handling, storage, and application in various synthetic protocols.

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₅ BrO ₂	[2]
Molecular Weight	152.97 g/mol	[3]
CAS Number	32644-15-8	[2]
Appearance	Colorless to pale yellow, red or green clear liquid	[2][3]
Melting Point	-35 °C	[2]
Boiling Point	94 °C at 11 mmHg; 78 °C at 4 mmHg; 203 °C at 760 mmHg	[1][2]
Density	~1.70 g/mL at 20-25 °C	[1][2]
Refractive Index (n _{20/D})	~1.470 - 1.48	[2]
Optical Rotation ([α] _{20/D})	-25° to -29° (neat)	[2]
Solubility	Soluble in water and polar organic solvents	[1][4]

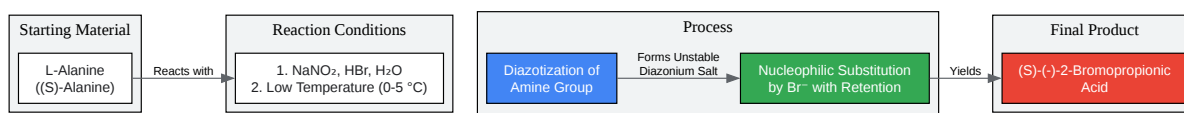
Safety and Handling

(S)-(-)-2-Bromopropionic acid is classified as a corrosive and acutely toxic substance.[5] It causes severe skin burns and eye damage and is harmful if swallowed.[1][5]

Hazard Classification	GHS Pictograms & Signal Word	Precautionary Statements
Acute Toxicity, Oral (Category 4)	Danger	P260, P264, P270, P280, P301+P312, P301+P330+P331, P302+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501
Skin Corrosion (Category 1B)	Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling. Store locked up.	
Eye Damage (Category 1)	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.	

Stereoselective Synthesis

The primary method for producing enantiomerically pure **(S)-(-)-2-Bromopropionic acid** involves a stereospecific diazotization reaction of the readily available chiral amino acid, L-alanine ((S)-alanine). This method retains the stereochemistry at the α -carbon.



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Fig. 1: Synthesis workflow for **(S)-(-)-2-Bromopropionic acid** from L-Alanine.

Experimental Protocol: Synthesis from L-Alanine

This protocol is based on the diazotization of L-alanine.^{[6][7]}

Materials:

- L-Alanine
- Potassium bromide (KBr) or Sodium bromide (NaBr)
- 48% Hydrobromic acid (HBr)
- Sodium nitrite (NaNO₂)
- Water
- Diethyl ether (or other suitable extraction solvent)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
- Ice

Procedure:

- Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve L-alanine and sodium bromide in water.^[6] Cool the mixture to 0-5 °C in an ice bath.
- Acidification: Slowly add 48% hydrobromic acid to the cooled solution while maintaining the temperature below 5 °C.^[7]
- Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C. Vigorous stirring is essential to manage the evolution of nitrogen gas.^{[6][7]}

- **Reaction Completion:** After the addition is complete, continue to stir the mixture at 0-5 °C for an additional hour, then allow it to slowly warm to room temperature.
- **Extraction:** Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volume).
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **(S)-(-)-2-Bromopropionic acid** as a pale yellow oil.^[7]
- **Purification:** The product can be further purified by vacuum distillation.^[7]

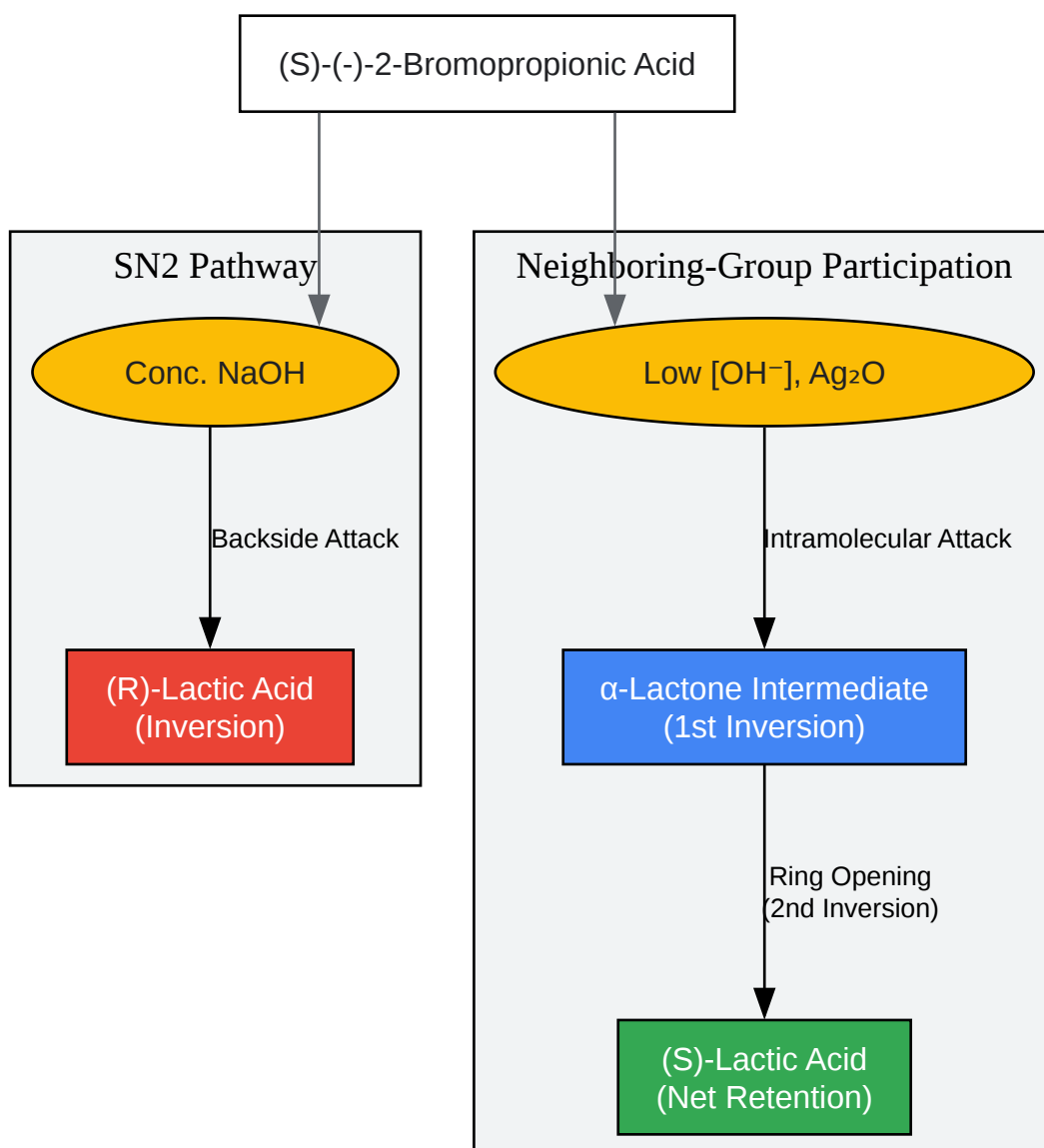
Key Reactions and Applications

As a chiral building block, **(S)-(-)-2-Bromopropionic acid** is primarily used in nucleophilic substitution reactions where the stereocenter is either retained or inverted to build more complex chiral molecules.

Nucleophilic Substitution Reactions

The reaction of (S)-(-)-2-bromopropanoic acid with nucleophiles, such as sodium hydroxide, can proceed via two distinct pathways, leading to products with either inverted or retained stereochemistry. The outcome is highly dependent on the reaction conditions.^{[8][9]}

- **S_N2 Reaction (Inversion):** Under high concentrations of a strong nucleophile (e.g., concentrated NaOH), a standard S_N2 backside attack occurs. This results in an inversion of the stereochemical configuration, yielding (R)-2-hydroxypropanoic acid ((R)-lactic acid).^{[8][9]}
- **Neighboring-Group Participation (Retention):** In the presence of a Lewis acid (e.g., Ag₂O) and a low concentration of hydroxide, the reaction proceeds with overall retention of configuration.^{[8][9]} The carboxylate group, formed in situ, acts as an internal nucleophile, first attacking the chiral center to displace the bromide via an intramolecular S_N2 reaction (inversion). This forms a strained α-lactone intermediate. A subsequent S_N2 attack by the external hydroxide nucleophile on the α-lactone opens the ring (a second inversion), resulting in the net retention of the original stereochemistry to form (S)-2-hydroxypropanoic acid ((S)-lactic acid).^[10]



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Fig. 2: Stereochemical outcomes of nucleophilic substitution on **(S)-(-)-2-Bromopropionic acid**.

Applications in Synthesis

The ability to control the stereochemical outcome makes this compound invaluable in the synthesis of a wide range of biologically active molecules.

- **Pharmaceuticals:** It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).^{[2][11]} For example, it is used to prepare structural analogs of the

antimitotic tripeptides known as hemiasterlins, which are potent antitumor agents.[12][13] It is also used in the synthesis of histopine, an amino acid derivative found in crown gall tumors.[14]

- Agrochemicals: The compound is utilized in the formulation of more effective and environmentally friendly herbicides and pesticides.[2]
- Biochemical Research: It is employed in studies of enzyme mechanisms and inhibition, helping to elucidate metabolic pathways.[2] The biotransformation of α -haloacids by enzymes like glutathione transferase zeta has been studied using this compound.[14]
- Polymer Chemistry: It can be used in the synthesis of specialized polymers and copolymers, where its incorporation can modify the material's properties.[11]

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